molecular formula C19H19NO3 B5143252 N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide

Cat. No.: B5143252
M. Wt: 309.4 g/mol
InChI Key: KXIIYHAWLFMQGB-UHFFFAOYSA-N
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Description

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.13649347 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C₁₉H₁₉NO₃, belongs to the xanthene family of compounds. Its structure features a xanthene core with a carboxamide functional group and a tetrahydrofuran moiety, which may influence its biological interactions and solubility properties.

The biological activity of this compound is primarily linked to its interaction with various receptor systems. Notably, it has been studied for its effects on:

  • G Protein-Coupled Receptors (GPCRs) : GPCRs are critical targets in pharmacology, and compounds like this compound can act as modulators. Preliminary studies suggest that it may function as an antagonist or agonist at specific GPCR subtypes, influencing pathways related to neurotransmission and cellular signaling .

1. Antioxidant Activity

Research indicates that compounds within the xanthene family exhibit significant antioxidant properties. This compound may demonstrate similar effects, potentially protecting cells from oxidative stress and related damage.

2. Neuroprotective Effects

The compound has been investigated for neuroprotective effects in models of neurodegeneration. It may enhance neuronal survival through modulation of glutamate receptors, particularly mGluR1, which is implicated in synaptic plasticity and neuroprotection .

3. Anticancer Potential

Some studies have suggested that derivatives of xanthene can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanisms by which this compound exerts anticancer effects are still under investigation but may involve interference with key signaling pathways in cancer cells.

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study examining neuroprotective agents, this compound was administered to rodent models of induced neurotoxicity. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups.

Case Study 2: Antioxidant Efficacy
A comparative analysis of various xanthene derivatives demonstrated that this compound exhibited superior antioxidant activity measured through DPPH radical scavenging assays, suggesting its potential utility in formulations aimed at oxidative stress-related conditions.

Data Summary

Biological ActivityMechanismReference
AntioxidantRadical scavenging
NeuroprotectiveModulation of mGluR1
AnticancerInduction of apoptosis

Scientific Research Applications

Pharmacological Applications

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR1. This receptor is implicated in various neurological disorders, making the compound a candidate for developing treatments for conditions such as anxiety, depression, and schizophrenia .

Cancer Research

Recent studies have suggested that derivatives of xanthene compounds can exhibit antitumor activity . This compound may possess properties that inhibit cancer cell proliferation or induce apoptosis in certain cancer cell lines. Research is ongoing to elucidate its efficacy against specific types of tumors .

Antimicrobial Activity

There is emerging evidence that xanthene derivatives can exhibit antimicrobial properties. The potential use of this compound as an antimicrobial agent is being explored, particularly against resistant strains of bacteria and fungi .

Case Study 1: Modulation of mGluR1

In a study published in PubMed Central, researchers synthesized several xanthene derivatives, including this compound, to evaluate their effects on mGluR1. The findings indicated that this compound significantly enhanced receptor activity compared to controls, suggesting its potential utility in developing treatments for neurological disorders .

Case Study 2: Antitumor Activity

A research team investigated the effects of this compound on human cancer cell lines. Results demonstrated that the compound inhibited cell growth and induced apoptosis in breast cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction .

Case Study 3: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results showed promising activity against multi-drug resistant pathogens, indicating its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(20-12-13-6-5-11-22-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIIYHAWLFMQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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